XLogP3-AA Lipophilicity: Intermediate Positioning Between Unsubstituted and Aryl Analogs
The computed XLogP3-AA of 4-ethyl-2-hydrazinylthiazole is 1.4, which occupies an intermediate position between the more polar unsubstituted parent (0.5) and the lipophilic 4-aryl derivatives (2.2–2.3). This increment of +0.9 log units over the unsubstituted 2-hydrazinylthiazole and +0.5 log units over the 4-methyl analog (XLogP3-AA = 0.9) reflects the ethyl group's contribution to lipophilicity without reaching the high LogP values of 4-phenyl (2.2) or 4-(4-fluorophenyl) (2.3) derivatives [1][2][3][4][5]. For antimycobacterial drug design, LogP variation at the C4 position is a critical parameter for balancing membrane permeability and aqueous solubility [6].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2-Hydrazinylthiazole (unsubstituted, XLogP3-AA = 0.5); 4-methyl analog (XLogP3-AA = 0.9); 4-phenyl analog (XLogP3-AA = 2.2); 4-(4-fluorophenyl) analog (XLogP3-AA = 2.3) |
| Quantified Difference | ΔXLogP3 = +0.9 vs. unsubstituted; +0.5 vs. 4-methyl; −0.8 vs. 4-phenyl; −0.9 vs. 4-(4-fluorophenyl) |
| Conditions | XLogP3 3.0 computational method (PubChem 2025.09.15 release) |
Why This Matters
For procurement decisions, the intermediate lipophilicity of the 4-ethyl derivative makes it the preferred choice when a balance between membrane permeability and aqueous solubility is required—a property not achievable with the too-polar unsubstituted/4-methyl analogs or the too-lipophilic 4-aryl analogs.
- [1] PubChem. (2025). Compound Summary for CID 45121854: 4-Ethyl-2-hydrazinylthiazole. National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 11959066: 2-Hydrazinylthiazole. National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
- [3] PubChem. (2025). Compound Summary for CID 187154: 2-Hydrazinyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
- [4] PubChem. (2025). Compound Summary for CID 98613: 2-Hydrazinyl-4-phenylthiazole. National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
- [5] PubChem. (2025). Compound Summary for CID 4738275: 4-(4-Fluorophenyl)-2-hydrazinylthiazole. National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
- [6] Hublikar, M., Kadu, V., Dublad, J. K., Raut, D., Shirame, S., Makam, P., & Bhosale, R. (2020). (E)-2-(2-Allylidenehydrazinyl)thiazole derivatives: Design, green synthesis, in silico and in vitro antimycobacterial and radical scavenging studies. Archiv der Pharmazie, 353(7), 2000018. View Source
